molecular formula C27H29N3O3 B299450 N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide

Katalognummer B299450
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: GSEHLZQOBINPDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s by a team of researchers led by Dr. Philip Seeman at the University of Toronto.

Wirkmechanismus

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 works by binding to and blocking the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of motor function, cognition, and emotion. By blocking the D1 receptor, N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 inhibits the downstream signaling pathways that are activated by dopamine, resulting in a decrease in dopamine-mediated neurotransmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 depend on the specific experimental conditions and the target tissues or cells. In general, N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 has been shown to decrease the activity of dopamine neurons in the brain, leading to a decrease in locomotor activity and an increase in the threshold for rewarding stimuli. It has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, in various brain regions.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 in lab experiments is its high selectivity and potency for the dopamine D1 receptor, which allows for precise manipulation of dopamine-mediated signaling pathways. However, the limitations of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 include its short half-life and poor solubility, which can make it difficult to administer and control in vivo.

Zukünftige Richtungen

There are several future directions for research on N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390, including:
1. Investigating the role of dopamine D1 receptors in the development and progression of neurological disorders, such as Alzheimer's disease and Huntington's disease.
2. Developing new analogs of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 with improved pharmacokinetic properties and selectivity for specific subtypes of dopamine receptors.
3. Exploring the potential therapeutic applications of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 in the treatment of other psychiatric disorders, such as depression and anxiety.
4. Studying the interaction between N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 and other neurotransmitter systems, such as the opioid and cannabinoid systems, to better understand the complex regulation of reward and motivation.
Conclusion
In conclusion, N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 is a potent and selective dopamine D1 receptor antagonist that has been widely used in scientific research to study the role of dopamine-mediated signaling pathways in various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a valuable tool for understanding the complex regulation of the brain's reward and motivation systems.

Synthesemethoden

The synthesis of N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 involves several steps, including the condensation of 4-diethylaminobenzaldehyde with 2-(2-oxo-2-(2,3-dihydro-1H-indol-1-yl)ethyl)phenol, followed by cyclization of the resulting intermediate with phosphoryl chloride. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide 23390 has been widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

Eigenschaften

Produktname

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide

Molekularformel

C27H29N3O3

Molekulargewicht

443.5 g/mol

IUPAC-Name

N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzamide

InChI

InChI=1S/C27H29N3O3/c1-3-29(4-2)22-15-13-21(14-16-22)28-27(32)23-10-6-8-12-25(23)33-19-26(31)30-18-17-20-9-5-7-11-24(20)30/h5-16H,3-4,17-19H2,1-2H3,(H,28,32)

InChI-Schlüssel

GSEHLZQOBINPDT-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.